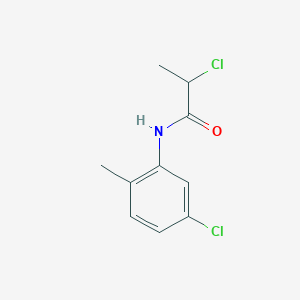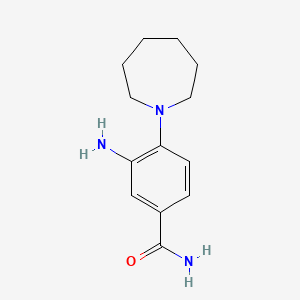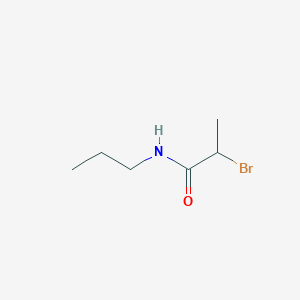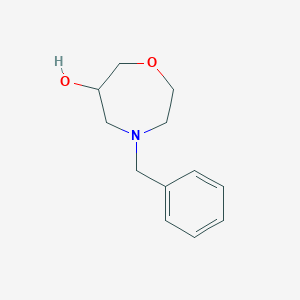![molecular formula C14H19NO B3039041 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine CAS No. 954421-98-8](/img/structure/B3039041.png)
3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine
Übersicht
Beschreibung
3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine: is a spirocyclic compound that features a unique structural motif where a chromene ring is fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of chromene derivatives with cyclohexanone in the presence of a catalyst can yield the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biology, particularly in the development of bioactive molecules. Its spirocyclic structure is known to enhance the biological activity of certain compounds, making it a target for drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine is used in the production of advanced materials. Its unique properties make it suitable for applications in polymers and other materials science fields.
Wirkmechanismus
The mechanism of action of 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-1H-spiro[quinoline-2,1’-cycloalkane]: This compound shares a similar spirocyclic structure but features a quinoline ring instead of a chromene ring.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound has a spirocyclic structure with a chromane and piperidine ring, making it structurally related to 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine.
Uniqueness: The uniqueness of 3,4-Dihydrospiro[chromene-2,1’-cyclohexan]-4-amine lies in its specific combination of a chromene and cyclohexane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclohexane]-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7,12H,1,4-5,8-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYRBUIZTFCYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B3038958.png)

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)
![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B3038961.png)
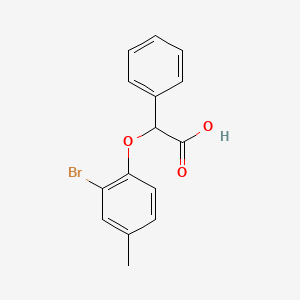

![2-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B3038968.png)

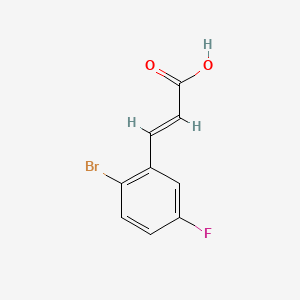
![2-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B3038972.png)
